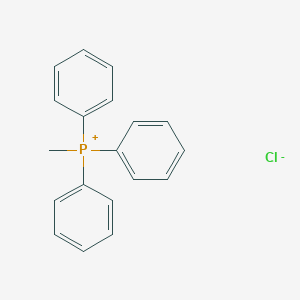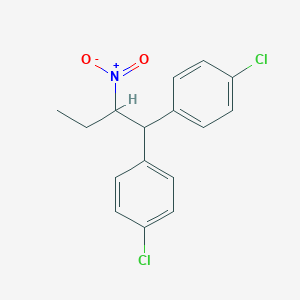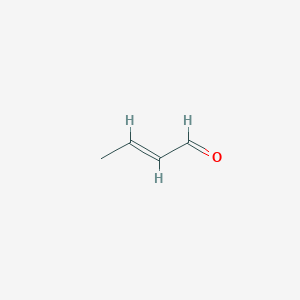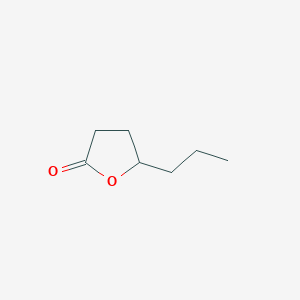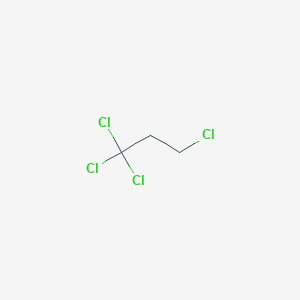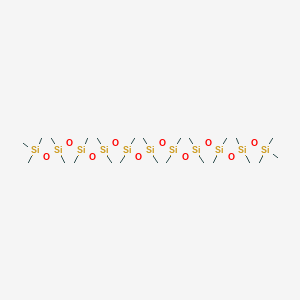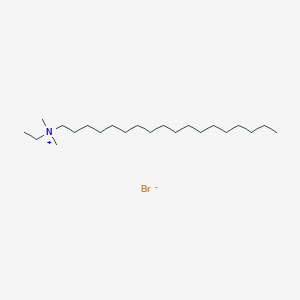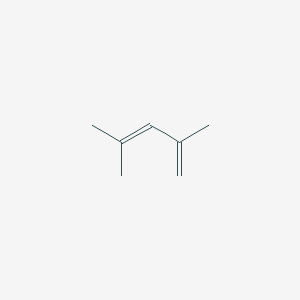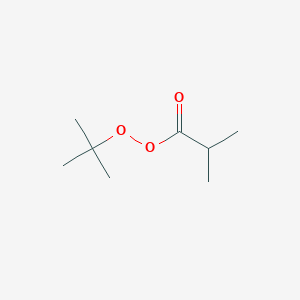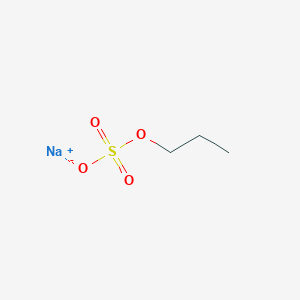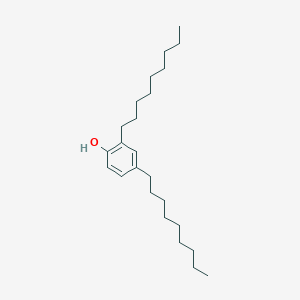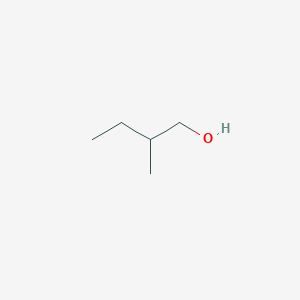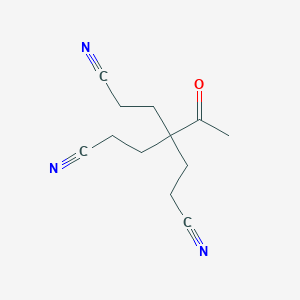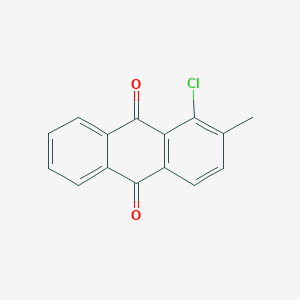
1-氯-2-甲基蒽醌
描述
Synthesis Analysis
- Poly(anthraquinone)s Synthesis: Polyquinones, including poly(2-methylanthraquinone-1,4-diyl), are synthesized through organometallic dehalogenation polycondensation of corresponding dichloroquinones (Yamamoto & Etori, 1995).
- Synthesis of Dyes: 1-Amino-2,4-dichloroanthraquinone, a related compound, is synthesized using gaseous chlorine with 1-aminoanthraquinone, later used in blue acid dye synthesis (Kraska & Blus, 1987).
Molecular Structure Analysis
- Crystal Structure: The crystal structure of 1-chloroanthraquinone, a related compound, involves aromatic ring stacking and C–H-aromatic interactions (Meng et al., 1999).
Chemical Reactions and Properties
- Organometallic Reactions: The organometallic reactions in the synthesis of polyquinones highlight their redox behavior and optical properties (Yamamoto & Etori, 1995).
Physical Properties Analysis
- Solubility and Optical Quality: Poly(2-methylanthraquinone-1,4-diyl) is soluble in various organic solvents and forms films with good optical and mechanical quality (Yamamoto & Etori, 1995).
Chemical Properties Analysis
- Redox Behavior: Polyquinones exhibit redox cycles, important for their application in electronic materials (Yamamoto & Etori, 1995).
- Conjugation Effects: In chloro-1,4-dihydroxyanthraquinones, the conjugation of chlorine increases the electron cloud density of carbonyl groups, affecting their chemical properties (Bao Xiu-rong, 2007).
科学研究应用
合成和抗氧化特性: 蒽醌类似物,如 2-氯-5-(甲基磺酰胺)蒽醌,已被合成并研究其抗氧化特性。这些化合物通过各种体外方法评估表现出有效的抗氧化特性 (Lakshman、Murthy 和 Rao,2020)。
聚(蒽醌)及其性质: 聚醌如聚(2-甲基蒽醌-1,4-二基)已被制备并表征其氧化还原行为和光学性质。这些材料在半导体材料等应用中显示出潜力,并表现出独特的氧化还原循环 (Yamamoto 和 Etori,1995)。
植物中的生物合成: 研究表明,某些蒽醌,如大黄素和茜素酮,来源于植物中的莽草酸。这种理解对于这些化合物在植物来源中的生物合成至关重要 (Leistner,1973)。
抗病毒和抗菌活性: 从植物根中分离出的蒽醌,如 1-羟基-2-甲基蒽醌,已被评估其抗病毒、细胞毒和抗菌活性。其中一些化合物对 HIV 表现出中度活性,对某些癌细胞系表现出强细胞毒性 (Ali 等人,2000)。
抗癌作用: 研究表明,从药用植物中分离出的某些蒽醌,如 1,8-二羟基-3-甲基蒽醌,通过抑制某些癌细胞系的复制而表现出抗癌作用 (Semple 等人,2001)。
光学和化学性质: 包括 1-氯-和 2-氯蒽醌在内的单卤代蒽醌的光学和化学性质已得到研究,揭示了它们吸收、磷光光谱和磷光寿命的见解 (Matsuzaki 和 Kuboyama,1978)。
抗疟疾活性: 从植物叶中提取的蒽醌,如 2-甲基蒽醌,已被评估其对恶性疟原虫菌株的抗疟疾活性,显示出显着的体外抗疟疾活性 (Kopa 等人,2014)。
抗炎和抗氧化特性: 蒽醌类似物已被合成并测试其抗炎和抗氧化特性。这些化合物在这方面显示出有希望的结果 (Shaik 等人,2022)。
癌细胞中凋亡诱导: 蒽醌的衍生物大黄素已被研究其诱导人宫颈癌细胞凋亡的能力,证明了其作为抗癌剂的潜力 (Srinivas 等人,2003)。
其他应用: 其他研究探索了蒽醌的各个方面,例如它们的诱变性、化学合成、药理作用以及在治疗炎症性疾病和癌症中的潜在治疗应用 (Zhu 等人,2016;Shrimali 等人,2013;Anita 等人,2021)。
安全和危害
属性
IUPAC Name |
1-chloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBXBSNLQNQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059598 | |
| Record name | 9,10-Anthracenedione, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000064 [mmHg] | |
| Record name | 1-Chloro-2-methylanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-2-methylanthraquinone | |
CAS RN |
129-35-1 | |
| Record name | 1-Chloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4Z9RL2L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-171 °C | |
| Record name | 1-CHLORO-2-METHYLANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2582 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



